2,4-Diphenyl-3-oxobutyronitrile
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Overview
Description
2,4-Diphenyl-3-oxobutyronitrile is an organic compound with the molecular formula C16H13NO and a molecular weight of 235.288 g/mol It is a nitrile derivative characterized by the presence of two phenyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-3-oxobutyronitrile typically involves the reaction of benzyl cyanide with benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diphenyl-3-oxobutyronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines and secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2,4-Diphenyl-3-oxobutyronitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Diphenyl-3-oxobutyronitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2,4-Diphenyl-3-oxobutyraldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
2,5-Diphenyl-2,4-pentadienenitrile: Contains an additional double bond in the carbon chain.
2,5-Dimethoxy-2,5-diphenyl-1,4-dioxane: Features methoxy groups and a dioxane ring.
Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in research and industry .
Properties
CAS No. |
25369-03-3 |
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Molecular Formula |
C16H13NO |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-oxo-2,4-diphenylbutanenitrile |
InChI |
InChI=1S/C16H13NO/c17-12-15(14-9-5-2-6-10-14)16(18)11-13-7-3-1-4-8-13/h1-10,15H,11H2 |
InChI Key |
PGPFUKMIXWNORQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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